molecular formula C7H10O2 B15147130 2-Cyclohexen-1-one, 3-hydroxy-5-methyl- CAS No. 70150-66-2

2-Cyclohexen-1-one, 3-hydroxy-5-methyl-

Cat. No.: B15147130
CAS No.: 70150-66-2
M. Wt: 126.15 g/mol
InChI Key: MNOUUYHZNVGKSQ-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 3-hydroxy-5-methyl- is an organic compound with a molecular formula of C7H10O2 It is a derivative of cyclohexenone, characterized by the presence of a hydroxyl group and a methyl group on the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexen-1-one, 3-hydroxy-5-methyl- can be synthesized through several methods. One common approach involves the oxidation of 3-methylcyclohex-2-en-1-one using appropriate oxidizing agents. Another method includes the hydrolysis of 3-chloro-5-methylcyclohex-2-en-1-one followed by oxidation of the resulting cyclohexenol .

Industrial Production Methods

Industrial production of this compound typically involves catalytic oxidation processes. For example, cyclohexene can be oxidized using hydrogen peroxide in the presence of vanadium catalysts to yield cyclohexenone derivatives .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 3-hydroxy-5-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form cyclohexanol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Formation of 3-methyl-2-cyclohexen-1-one.

    Reduction: Formation of 3-hydroxy-5-methylcyclohexanol.

    Substitution: Formation of various substituted cyclohexenone derivatives.

Scientific Research Applications

2-Cyclohexen-1-one, 3-hydroxy-5-methyl- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 3-hydroxy-5-methyl- involves its reactivity as an enone. The compound can undergo nucleophilic addition reactions at the carbonyl carbon, leading to the formation of various adducts. Additionally, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexen-1-one, 3-hydroxy-5-methyl- is unique due to the presence of both a hydroxyl and a methyl group on the cyclohexene ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

3-hydroxy-5-methylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5-2-6(8)4-7(9)3-5/h4-5,8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOUUYHZNVGKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(=O)C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30330342
Record name 2-Cyclohexen-1-one, 3-hydroxy-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30330342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70150-66-2
Record name 3-Hydroxy-5-methyl-2-cyclohexen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70150-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclohexen-1-one, 3-hydroxy-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30330342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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